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Introduction
Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor

tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small

cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial

transition (MET) exon 14 skipping.[3] Understanding the in vivo metabolism of Capmatinib is

crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring patient

safety. This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) of Capmatinib, based on in vivo studies.

Core Data Summary
Pharmacokinetic Parameters of Capmatinib
The pharmacokinetic profile of Capmatinib has been characterized in healthy volunteers and

patients with cancer. Following oral administration, Capmatinib is rapidly absorbed, with linear

pharmacokinetics observed over a dose range of 200–400 mg.[4]
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Parameter Value Conditions Reference

Time to Maximum

Plasma Concentration

(Tmax)

1 - 2 hours Single oral dose [4][2][3]

Elimination Half-Life

(t½)
6.5 - 7.84 hours Single oral dose [1][4][3]

Apparent Volume of

Distribution (Vz/F)
164 - 473 L Single oral dose [1][3]

Mean Apparent

Clearance (CL/F)
24 L/h Steady-state [3]

Plasma Protein

Binding
~96% - [3]

Oral Bioavailability >70% - [3]

Excretion and Mass Balance of Capmatinib
A human ADME study using a single 600 mg oral dose of 14C-labeled Capmatinib in healthy

male volunteers revealed that the drug is primarily eliminated through metabolism and

subsequent excretion in feces and urine.[1]

Excretion Route
Total Radioactivity
Recovered (%)

Unchanged Capmatinib
(%)

Feces 78% 42%

Urine 22% Negligible

Data from a study in six healthy male volunteers after a single 600 mg oral dose of 14C-labeled

Capmatinib.[1][3]

Major Metabolites of Capmatinib
Capmatinib is extensively metabolized in vivo. The parent compound accounts for a significant

portion of the radioactivity in plasma, but numerous metabolites have been identified.[1]
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Compound
Percentage of Total Radioactivity in
Plasma

Capmatinib (Parent) 42.9% (± 2.9%)

M16 (Major Metabolite)
Most abundant metabolite in plasma, urine, and

feces

The major metabolic reaction is the formation of the M16 metabolite via lactam formation, a

process primarily catalyzed by aldehyde oxidase.[1][5]

Experimental Protocols
Human ADME Study
A pivotal in vivo study investigated the absorption, distribution, metabolism, and excretion of

Capmatinib in humans.

Study Population: Six healthy male volunteers.[1]

Dosing: A single oral dose of 600 mg of 14C-labeled Capmatinib.[1]

Sample Collection: Blood, plasma, urine, and feces were collected to determine mass

balance, radioactivity levels, and metabolite profiles.[1]

Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by

comparison with reference compounds.[5]

Pharmacokinetic Studies in Rats
Preclinical pharmacokinetic studies in animal models, such as rats, have also been conducted

to characterize the behavior of Capmatinib.

Dosing: Oral administration of Capmatinib at doses such as 10 mg/kg.[6]

Sample Collection: Plasma samples were collected at various time points.[6]

Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence

detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been
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used to quantify Capmatinib concentrations in plasma.[6][7]

Visualizations
Capmatinib Metabolism and Elimination Workflow
The following diagram illustrates the key steps in the in vivo processing of Capmatinib, from

oral administration to excretion.
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Caption: Overview of Capmatinib's journey through the body.

MET Signaling Pathway Inhibition by Capmatinib
Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase, which,

when aberrantly activated, drives tumor cell proliferation and survival through various

downstream signaling pathways.
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Caption: Capmatinib inhibits MET and downstream signaling.

Conclusion
In vivo studies demonstrate that Capmatinib is an orally bioavailable drug that is rapidly

absorbed and extensively metabolized.[1][3] The primary routes of elimination are metabolic

clearance followed by excretion in the feces and urine.[1] The major metabolic pathways

involve oxidation by CYP3A4 and aldehyde oxidase, with the latter being chiefly responsible for

the formation of the most abundant metabolite, M16.[1][3][5] A thorough understanding of these

metabolic pathways is essential for predicting and managing potential drug-drug interactions

and for optimizing the clinical use of Capmatinib in the treatment of NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://pubmed.ncbi.nlm.nih.gov/32665418/
https://www.oncologynewscentral.com/drugs/monograph/179305-320033/capmatinib-oral
https://go.drugbank.com/drugs/DB11791
https://www.mdpi.com/2072-6694/15/14/3561
https://www.mdpi.com/2072-6694/15/14/3561
https://www.researchgate.net/publication/342953489_Absorption_Distribution_Metabolism_and_Excretion_ADME_of_Capmatinib_INC280_in_Healthy_Male_Volunteers_and_In_Vitro_Aldehyde_Oxidase_Phenotyping_of_the_Major_Metabolite
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738601/
https://japsonline.com/abstract.php?article_id=3846&sts=2
https://www.benchchem.com/product/b15193805#in-vivo-studies-of-capmatinib-metabolism
https://www.benchchem.com/product/b15193805#in-vivo-studies-of-capmatinib-metabolism
https://www.benchchem.com/product/b15193805#in-vivo-studies-of-capmatinib-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15193805?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

